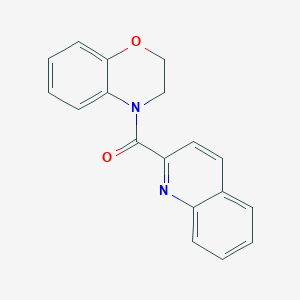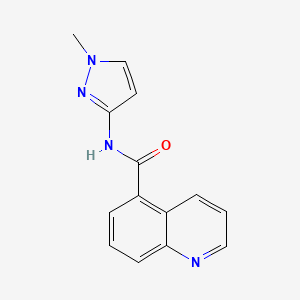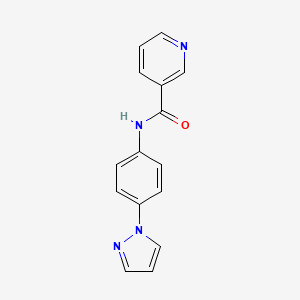![molecular formula C14H18FNO4S B7538506 Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate, also known as Methyl 3-(3-fluorophenylsulfonylamino)cyclohex-2-enecarboxylate, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the sulfonylurea class of compounds, which are widely used as herbicides and insecticides. However, Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has been found to have unique properties that make it a promising candidate for various scientific applications.
Wirkmechanismus
The mechanism of action of Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of ATP-sensitive potassium channels in pancreatic beta cells. This results in an increase in insulin secretion, which helps to regulate blood glucose levels.
Biochemical and Physiological Effects:
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has several biochemical and physiological effects. It has been found to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models of diabetes. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate in lab experiments is its potency. This compound has been found to be highly effective at regulating blood glucose levels and has been shown to have a strong therapeutic effect in animal models of diabetes. However, one of the main limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols to minimize the risk of exposure.
Zukünftige Richtungen
There are several future directions for research on Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate. One area of interest is in the development of new antidiabetic drugs based on the structure of this compound. Researchers are also interested in studying the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and cancer. Additionally, there is interest in studying the mechanism of action of this compound in more detail to better understand its therapeutic potential.
Synthesemethoden
The synthesis of Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-fluorophenylsulfonyl chloride with cyclohexanone to form 3-fluorophenylsulfonyl cyclohexanone. This compound is then reacted with methylamine to form Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to have potent antidiabetic properties and has been studied extensively for its potential use in the treatment of diabetes.
Eigenschaften
IUPAC Name |
methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-20-13(17)14(8-3-2-4-9-14)16-21(18,19)12-7-5-6-11(15)10-12/h5-7,10,16H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSDTRKYMHQCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

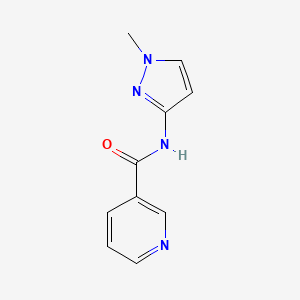
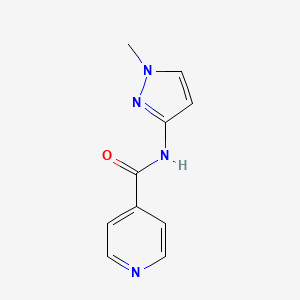
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)
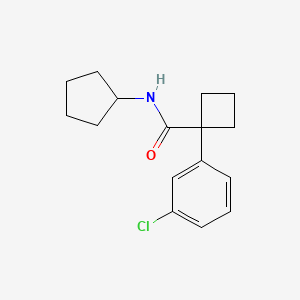
![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
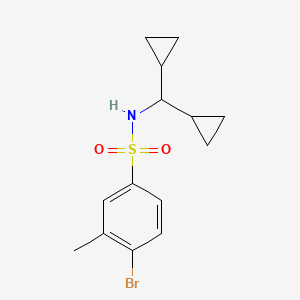
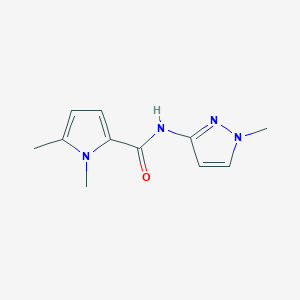
![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
